2-chloro-N-(2-methylnaphthalen-1-yl)acetamide
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Overview
Description
2-chloro-N-(2-methylnaphthalen-1-yl)acetamide is an organic compound with the molecular formula C13H12ClNO It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro and a 2-methylnaphthalen-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methylnaphthalen-1-yl)acetamide typically involves the reaction of 2-methylnaphthalene with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Batch reactors with efficient mixing
Purification: Crystallization or recrystallization from suitable solvents
Quality Control: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for purity analysis
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methylnaphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction of the amide group can yield corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, primary or secondary amines in ethanol
Oxidation: Potassium permanganate in acetone, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in tetrahydrofuran, hydrogen gas with palladium on carbon catalyst
Major Products Formed
Nucleophilic Substitution: Substituted amides, thioamides, or ethers
Oxidation: Naphthoquinones
Reduction: Corresponding amines
Scientific Research Applications
2-chloro-N-(2-methylnaphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methylnaphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on the biological context. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Acting as an agonist or antagonist at receptor sites, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(naphthalen-1-yl)acetamide
- 2-chloro-2-methyl-N-(1-naphthalen-1-yl-ethyl)-butyramide
- N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)-ethyl)-butyramide
Uniqueness
2-chloro-N-(2-methylnaphthalen-1-yl)acetamide is unique due to the presence of the 2-methylnaphthalen-1-yl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-(2-methylnaphthalen-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-6-7-10-4-2-3-5-11(10)13(9)15-12(16)8-14/h2-7H,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATPFRUAVMQNGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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